molecular formula C27H25ClN4O3 B2973910 N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251561-30-4

N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2973910
CAS No.: 1251561-30-4
M. Wt: 488.97
InChI Key: PBTVPHSABYXJSN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic small molecule with the molecular formula C₂₇H₂₅ClN₄O₃ and a molecular weight of 489.0 g/mol . Its structure features:

  • A central 1H-imidazole-4-carboxamide core.
  • A 3-chloro-2-methylphenyl substituent attached to the carboxamide group.
  • A benzyl group at the imidazole’s 1-position, further substituted with a 2-(3-methoxyphenyl)acetamido moiety via a para-substituted phenyl linker. The compound’s SMILES representation is COc1ccc(CC(=O)Nc2ccc(Cn3cnc(C(=O)Nc4cccc(Cl)c4C)c3)cc2)cc1, highlighting its methoxy, chloro-methylphenyl, and acetamido functional groups .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-18-23(28)7-4-8-24(18)31-27(34)25-16-32(17-29-25)15-19-9-11-21(12-10-19)30-26(33)14-20-5-3-6-22(13-20)35-2/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTVPHSABYXJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxamide group and the aromatic substituents. Common reagents used in these reactions include various chlorinating agents, methylating agents, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including infections and cancers.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in antimicrobial activity. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Functional Groups
N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide C₂₇H₂₅ClN₄O₃ 489.0 Imidazole-4-carboxamide 3-chloro-2-methylphenyl, 3-methoxyphenylacetamido-benzyl Chloro, methyl, methoxy, acetamido
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide C₂₀H₁₈ClN₅O₂ 403.8 Imidazole-hydrazine 1,3-benzodioxolyl, 2-chlorophenyl Benzodioxole, hydrazine, chloro
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₆H₂₆N₃O₄ 456.5 Benzimidazole-5-carboxamide 3,4-dimethoxyphenyl, 4-methoxyphenyl, propyl Methoxy (×3), propyl
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide C₂₁H₁₉ClN₄O₂ 394.9 Benzimidazole-furanamide 4-chlorobenzyl, furan-2-carboxamide Chloro, furan, methyl
Key Observations:

Core Heterocycle : While the target compound uses an imidazole core, others like and employ benzimidazole , which enhances aromaticity and may influence binding affinity .

The chloro-methylphenyl substituent is distinct from the dimethoxyphenyl groups in , which may alter steric hindrance and electronic effects.

Functional Groups : The acetamido linker in the target compound differs from the hydrazinecarboxamide in and furanamide in , affecting metabolic stability and target selectivity.

Bioactivity and Target Correlations

Evidence from bioactivity clustering studies suggests that structural similarities strongly correlate with shared modes of action . For example:

  • Imidazole/benzimidazole derivatives often target cytochrome P450 enzymes or kinases due to their nitrogen-rich aromatic cores.
  • The 3-methoxyphenyl group in the target compound may enhance binding to G-protein-coupled receptors (GPCRs) , as seen in analogs with similar substituents .

Biological Activity

N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring and multiple aromatic groups, suggest varied biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN4O2
  • Molecular Weight : 356.8 g/mol

The compound features an imidazole core linked to various functional groups that enhance its biological interactions.

Table 1: Structural Features

FeatureDescription
Imidazole RingCentral heterocyclic structure
Chlorine AtomSubstituent that may influence receptor binding
Methoxy GroupPotential for increased lipophilicity
Acetamido LinkageEnhances solubility and biological activity

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action likely involves the modulation of specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival.

Case Study: In Vitro Antitumor Activity

A study conducted by Walid Fayad (2019) screened various compounds for their effects on multicellular spheroids, revealing that this particular compound induced apoptosis in cancer cell lines. The findings highlighted its potential as a novel anticancer agent with the following characteristics:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer)
  • IC50 Values :
    • A549: 7.01 ± 0.60 µM
    • MCF-7: 8.55 ± 0.35 µM
    • HCT116: 14.31 ± 0.90 µM

The compound's biological activity may be attributed to its ability to interact with various cellular pathways:

  • Inhibition of Kinases : It may inhibit specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : The compound has shown potential to trigger apoptotic pathways in cancer cells.
  • Modulation of Gene Expression : It may affect the expression of genes related to tumor growth and metastasis.
MechanismDescription
Kinase InhibitionBlocks signaling pathways critical for survival
Apoptosis InductionTriggers programmed cell death in malignant cells
Gene Expression ModulationAlters transcription factors linked to tumor growth

Research Findings

Recent advancements in drug design have emphasized the importance of compounds like this compound as potential therapeutic agents. Studies have focused on optimizing its synthesis and evaluating its pharmacokinetic properties.

Synthesis Optimization

The synthesis typically involves multiple steps, with recent studies exploring continuous flow synthesis techniques to enhance yield and purity.

Pharmacokinetic Studies

Research has also been directed towards understanding the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for assessing its viability as a therapeutic agent.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis involves sequential coupling and functionalization steps. A representative pathway includes:

Amide Coupling: Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry DCM at 0–5°C to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 9:3) .

Purification: Wash organic layers with HCl, NaHCO₃, and brine to remove unreacted reagents. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure .

Characterization:

  • NMR: Record ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon backbones.
  • Mass Spectrometry: Use high-resolution MS to verify molecular weight.
  • Elemental Analysis: Ensure calculated and observed values align within 0.5% .

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurposeKey Observations
1TBTU, DCM, 0–5°CCouplingIntermediate confirmed by TLC (Rf = 0.4)
2NaHCO₃ washPurificationRemoves acidic impurities
3Column chromatographyIsolationEluent: Hexane/EtOAC (gradient)

Q. How is structural integrity validated post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography: Resolve 3D structure if single crystals are obtained (e.g., via slow evaporation in isopropyl alcohol) .
  • Spectroscopic Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, the ¹H NMR of the imidazole ring protons typically appears at δ 7.4–8.2 ppm .

Advanced Research Questions

Q. How can low yields in the amide coupling step be addressed?

Methodological Answer: Optimize reaction parameters systematically:

  • Solvent Selection: Test polar aprotic solvents (e.g., DMF, THF) for improved reagent solubility .
  • Catalyst Screening: Compare TBTU with HATU or EDCI for efficiency .
  • Temperature Control: Maintain strict low-temperature conditions (0–5°C) to suppress hydrolysis of active intermediates .

Data Contradiction Example:
If TLC shows unreacted starting material, increase coupling agent equivalents or extend reaction time. Re-purify using preparative HPLC if side products persist .

Q. How to resolve discrepancies between experimental and predicted NMR spectra?

Methodological Answer:

Purity Check: Re-analyze via TLC/HPLC to rule out impurities.

2D NMR: Perform HSQC or HMBC to assign ambiguous signals (e.g., overlapping aromatic protons) .

Dynamic Effects: Consider tautomerism in the imidazole ring, which may shift proton environments .

Q. What computational strategies predict biological target engagement?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model interactions with kinases or GPCRs. Align with reported poses of similar imidazole derivatives (e.g., 9c in shows a binding score of −9.2 kcal/mol) .

MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using MOE or Schrödinger .

Q. How to design stability studies for hygroscopic intermediates?

Methodological Answer:

  • Stress Testing: Expose the compound to 40°C/75% RH for 14 days and monitor degradation via HPLC.
  • Protection Strategies: Store intermediates under inert gas (N₂/Ar) and use molecular sieves during synthesis .

Q. What methods confirm regioselectivity in chlorination steps?

Methodological Answer:

  • Isotopic Labeling: Introduce ³⁶Cl via SOCl₂ and track incorporation via radio-TLC .
  • X-ray Analysis: Resolve the chlorinated intermediate’s structure to confirm substitution at the 3-position .

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